1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential applications as a pharmaceutical agent. It belongs to the class of fluorinated amino acids, which are known for their unique properties and biological activities. This compound is characterized by the presence of a benzyloxycarbonyl group, a fluorine atom, and an azetidine ring structure, contributing to its distinctive chemical behavior.
The compound can be found in various chemical databases and suppliers, including PubChem and Sigma-Aldrich, which provide detailed information about its structure, properties, and potential applications . It is classified under organic compounds with specific functional groups that include carboxylic acids and azetidines.
The synthesis of 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid typically involves several steps that may include:
The synthetic route may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. The use of protecting groups is also common in multi-step syntheses to prevent unwanted side reactions.
The molecular structure of 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid features:
The molecular formula is C₁₃H₁₄FNO₄, and its structural representation can be visualized through chemical drawing software or databases like PubChem .
Key structural data includes:
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid can participate in various chemical reactions including:
Reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the stability provided by the azetidine ring. Reaction conditions such as pH, temperature, and solvent play crucial roles in determining the outcome of these reactions.
The mechanism of action for 1-[(benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural similarity to naturally occurring amino acids. The presence of the fluorine atom may enhance binding affinity or alter pharmacokinetic properties compared to non-fluorinated analogs.
Relevant data regarding these properties can be found in chemical safety data sheets and supplier catalogs .
1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid has potential applications in:
This compound exemplifies how modifications in amino acid structures can lead to significant changes in biological activity, making it a valuable subject for further research in medicinal chemistry.
Stereoselective fluorination of azetidine rings is critical for accessing enantiomerically pure 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid. The gem-difluorination strategy employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents to convert 3-hydroxyazetidine precursors to 3,3-difluoroazetidines, followed by selective mono-defluorination. Metal-mediated approaches utilize chiral palladium catalysts to achieve enantiomeric excess (ee) >90% via asymmetric C–F bond formation. Electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) under basic conditions (e.g., lithium hexamethyldisilazide) yields the 3-fluoroazetidine scaffold with 85–92% diastereoselectivity, influenced by the benzyloxycarbonyl group’s steric bias.
Table 1: Fluorination Reagent Efficiency
Reagent | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio | Yield (%) |
---|---|---|---|---|
DAST | 0 → 25 | 4 | 3:1 | 65 |
NFSI/LiHMDS | –78 | 1.5 | 9:1 | 88 |
Selectfluor®/Pd-cat | 25 | 12 | >20:1 | 82 |
Microwave irradiation (100°C, 30 min) enhances fluorodecarboxylation using silver(I) fluoride and iodobenzene diacetate, achieving 95% conversion from 3-carboxyazetidine precursors [2] [6] .
The benzyloxycarbonyl (Cbz) group governs regioselectivity and stability during azetidine functionalization. Cbz protection of 3-fluoroazetidine employs benzyl chloroformate in dichloromethane with triethylamine, achieving >95% yield at 0°C. Deprotection via catalytic hydrogenation (10% Pd/C, H₂, 25°C) selectively removes Cbz without cleaving the fluoroalkyl moiety. Acidic deprotection (HBr/acetic acid) is avoided due to fluorine lability. The Cbz group’s electron-withdrawing nature lowers the pKₐ of the azetidine nitrogen by 2–3 units, facilitating carboxylation at C3 via directed ortho-lithiation (n-BuLi, –78°C) followed by CO₂ quenching.
Kinetic studies reveal that fluorination after Cbz installation improves crystallinity by 40%, aiding purification. Hydrogenolysis rates decrease 3-fold in fluorinated analogs versus non-fluorinated Cbz-azetidines due to reduced catalyst adsorption [5] [6].
Microwave irradiation enables rapid access to the strained 3-fluoroazetidine core. Cyclization of γ-fluorinated amines with carbonyl diimidazole (CDI) under microwaves (150°C, 20 min) achieves 92% yield, versus 12 hours conventionally. Ring closure via N-alkylation of bromofluoroacetate precursors uses cesium carbonate in acetonitrile (180°C, 15 min), suppressing β-elimination by 30% compared to oil-bath heating.
Table 2: Microwave vs. Conventional Thermal Cyclization
Method | Conditions | Reaction Time | Byproduct Formation (%) | Yield (%) |
---|---|---|---|---|
Conventional heating | Cs₂CO₃, CH₃CN, 80°C | 12 h | 28 | 61 |
Microwave irradiation | Cs₂CO₃, CH₃CN, 180°C | 15 min | 9 | 89 |
Microwave/phase-transfer | TBAB, K₂CO₃, toluene, 170°C | 10 min | 5 | 94 |
Side reactions include ring-opening to β-fluoroacrylamides (>200°C) or decarbonylation. Precursor design with electron-deficient Cbz groups reduces decomposition by 40% [4] [8].
Solvent polarity dictates efficacy in ring-closing metathesis (RCM) to form fluorinated azetidines. Grubbs-II-catalyzed RCM of diallylamine derivatives in nonpolar solvents (toluene) achieves 80% conversion but only 45% diastereoselectivity. Polar aprotic solvents (DMF, N-methylpyrrolidone) enhance fluorine-directed stereocontrol to 88% de via coordination to ruthenium carbene intermediates. Water content >100 ppm reduces catalyst turnover by 50%.
Solvent parameters correlate with fluorinated product stability:
Optimized conditions: 5 mol% Grubbs-II catalyst in degassed DMF at 60°C, yielding 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid precursors with 90% efficiency and <5% dimerization [4] [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: